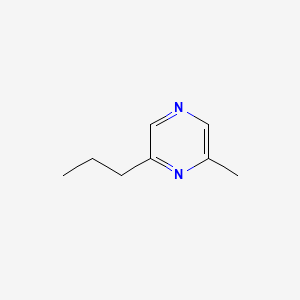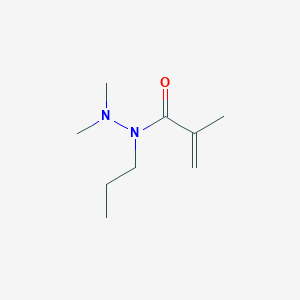![molecular formula C17H10ClFN2O B14070394 {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group attached to a propanedinitrile moiety, with a 2-chloro-6-fluorobenzyl group linked via an ether bond. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride in the presence of a base to form the intermediate 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde}: An intermediate in the synthesis of the target compound.
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzonitrile}: A structurally related compound with similar properties.
Uniqueness
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
属性
分子式 |
C17H10ClFN2O |
|---|---|
分子量 |
312.7 g/mol |
IUPAC 名称 |
2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H10ClFN2O/c18-16-2-1-3-17(19)15(16)11-22-14-6-4-12(5-7-14)8-13(9-20)10-21/h1-8H,11H2 |
InChI 键 |
IIZNIWSHVYITCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


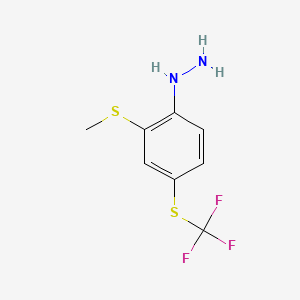
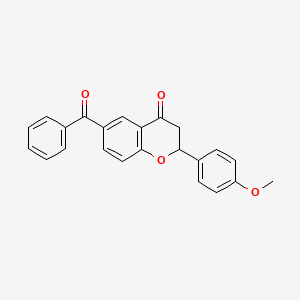
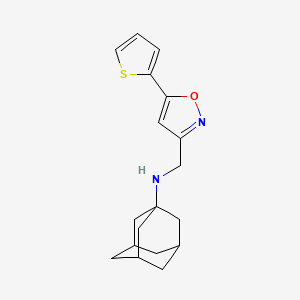
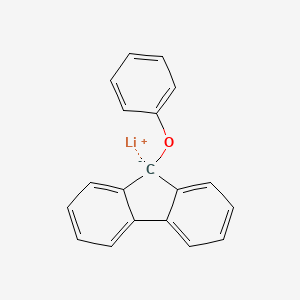
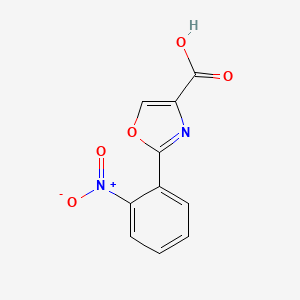
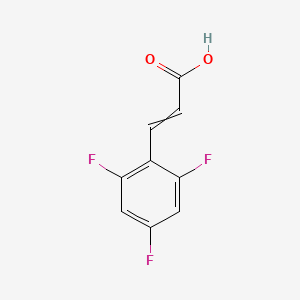
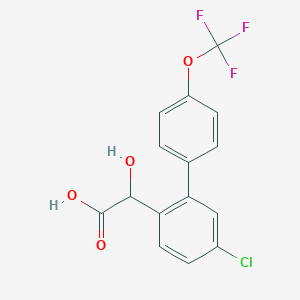
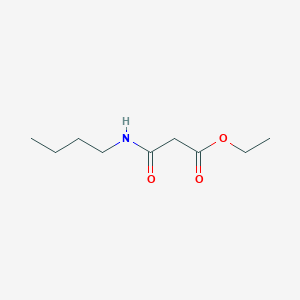
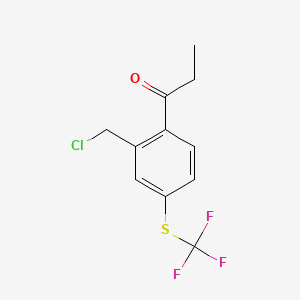
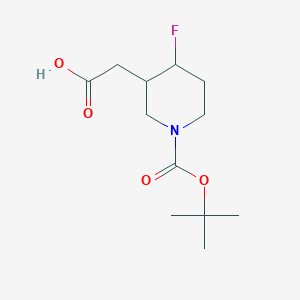
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
